Benzene-1,2,3-tricarbonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38700-18-4 |
|---|---|
Molecular Formula |
C9H3N3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
benzene-1,2,3-tricarbonitrile |
InChI |
InChI=1S/C9H3N3/c10-4-7-2-1-3-8(5-11)9(7)6-12/h1-3H |
InChI Key |
WUICPPBYLKNKNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)C#N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for Benzene 1,2,3 Tricarbonitrile
Established Synthetic Pathways for Benzene-1,2,3-tricarbonitrile
The synthesis of this compound has been approached through various classical and modern organic chemistry reactions. These methods often involve multi-step sequences starting from readily available precursors.
Conversion of Phthalonitrile (B49051) Derivatives to this compound
One of the logical starting points for the synthesis of this compound involves the introduction of a third cyano group onto a phthalonitrile (1,2-dicyanobenzene) framework. A key intermediate in this approach is 2,3-dicyanoaniline. The synthesis of this precursor can be achieved from o-phenylenediamine.
A plausible and established method for the conversion of an amino group on an aromatic ring to a nitrile group is the Sandmeyer reaction . byjus.comlibretexts.orgmasterorganicchemistry.com This reaction involves the diazotization of the primary aromatic amine, in this case, 2,3-dicyanoaniline, followed by treatment with a cyanide source, typically copper(I) cyanide. byjus.comnumberanalytics.com
The general steps for this conversion are as follows:
Diazotization of 2,3-dicyanoaniline: The amine is treated with a source of nitrous acid (HNO₂), usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.
Cyanation (Sandmeyer Reaction): The resulting diazonium salt is then reacted with a solution of copper(I) cyanide. This step substitutes the diazonium group with a nitrile group, yielding this compound.
While this represents a classical approach, the yields and substrate scope can be influenced by reaction conditions and the stability of the intermediate diazonium salt.
Emerging Catalyst-Assisted Routes to this compound Analogues
Modern synthetic chemistry has seen a surge in the development of catalyst-assisted reactions for the formation of C-CN bonds, offering potential pathways to this compound and its derivatives with improved efficiency and selectivity.
Transition metal-catalyzed cyanation reactions have become a cornerstone in the synthesis of aromatic nitriles. numberanalytics.com Palladium- and nickel-based catalysts, in particular, have shown significant promise in facilitating the cyanation of aryl halides and triflates. numberanalytics.com These methods often operate under milder conditions compared to traditional methods like the Rosenmund-von Braun reaction.
A potential catalytic route to this compound could involve the tricyanation of a 1,2,3-trihalo-substituted benzene (B151609). This would require a catalyst system capable of facilitating the substitution of all three halogen atoms with cyanide groups. Research in this area is ongoing, with a focus on developing robust catalysts that can withstand the deactivating effects of multiple electron-withdrawing nitrile groups on the aromatic ring.
Green Chemistry Approaches in the Synthesis of this compound and Related Polycyanoarenes
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce the use of hazardous substances and improve energy efficiency. For the synthesis of this compound and other polycyanoarenes, several greener strategies are being explored.
One key area of focus is the replacement of toxic cyanide sources. Traditional methods often employ highly toxic alkali metal cyanides. rsc.org Greener alternatives include the use of less toxic cyanating agents or developing cyanide-free synthetic pathways. For instance, the synthesis of aryl nitriles from aromatic aldehydes in water has been reported as a more environmentally friendly approach. rsc.org This method avoids the use of harmful organic solvents and toxic cyanides. rsc.org
Another green approach involves the use of biocatalysis. Engineered enzymes, such as aldoxime dehydratases, have been developed for the synthesis of aromatic nitriles from the corresponding aldoximes under mild, aqueous conditions. nih.gov This technology offers a sustainable and energy-efficient alternative to traditional chemical methods. nih.gov
The use of alternative reaction media, such as ionic liquids, is also being investigated to create more sustainable synthetic processes for nitriles.
Multi-Component Reactions for the Generation of this compound Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer a powerful and efficient strategy for the synthesis of highly substituted aromatic systems. nih.govmdpi.comrsc.orgnih.govjocpr.com While a direct MCR for the one-pot synthesis of this compound has not been explicitly reported, the principles of MCRs could be applied to construct the core scaffold with the desired substitution pattern.
For example, a reaction involving the condensation of multiple small molecules could potentially lead to a polysubstituted benzene ring bearing three adjacent cyano groups or their precursors. Research in this area is focused on the discovery of novel MCRs that can generate complex aromatic structures with high atom economy and step efficiency. nih.govjocpr.com
Advanced Spectroscopic and Structural Characterization of Benzene 1,2,3 Tricarbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy of Benzene-1,2,3-tricarbonitrile
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information regarding its chemical environment.
The ¹H NMR spectrum of this compound is expected to exhibit a complex splitting pattern for the aromatic protons due to their close proximity and spin-spin coupling. The three protons on the benzene (B151609) ring are chemically non-equivalent and would likely appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The electron-withdrawing nature of the three nitrile groups would deshield the aromatic protons, shifting their signals downfield. The coupling constants (J values) between adjacent protons would provide valuable information about their connectivity.
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|
| Aromatic Protons (¹H) | 7.0 - 9.0 | Multiplets | J(ortho) ≈ 7-9, J(meta) ≈ 2-3, J(para) ≈ 0-1 |
| Aromatic Carbons (¹³C) | 110 - 140 | Singlets (proton-decoupled) | N/A |
| Nitrile Carbons (¹³C) | 115 - 125 | Singlets (proton-decoupled) | N/A |
Vibrational Spectroscopy (Infrared and Raman) Investigations of this compound
The IR spectrum is expected to show a prominent, sharp absorption band characteristic of the C≡N stretching vibration, typically in the range of 2240-2220 cm⁻¹. The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will give rise to a series of bands between 1600 and 1450 cm⁻¹. The substitution pattern on the benzene ring can often be deduced from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.
Raman spectroscopy, being complementary to IR, is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C≡N and the symmetric breathing mode of the benzene ring are expected to show strong signals in the Raman spectrum. The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Medium |
| C≡N Stretch | 2240 - 2220 | IR, Raman | Strong (IR), Medium-Strong (Raman) |
| Aromatic C=C Stretch (Ring Modes) | 1600 - 1450 | IR, Raman | Medium to Strong |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | IR | Strong |
Mass Spectrometry for Molecular Compositional Analysis of this compound
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound (C₉H₃N₃), the exact mass is 153.0327 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound. The fragmentation of the molecular ion would likely involve the loss of one or more cyanide (CN) groups, leading to fragment ions at m/z 127 (M-CN) and m/z 101 (M-2CN). The loss of hydrogen cyanide (HCN) is also a possible fragmentation pathway. The presence of the benzene ring would likely lead to characteristic aromatic fragments. A high-resolution mass spectrum would allow for the precise determination of the elemental composition of the molecular ion and its fragments, confirming the molecular formula.
| m/z | Proposed Fragment | Loss |
|---|---|---|
| 153 | [C₉H₃N₃]⁺ (Molecular Ion) | - |
| 127 | [C₈H₃N₂]⁺ | CN |
| 101 | [C₇H₃N]⁺ | 2CN |
| 76 | [C₆H₄]⁺ | C₃N₃H⁻¹ |
X-ray Crystallography for Solid-State Elucidation of this compound and its Derivatives
X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 672546. ucl.ac.uk This data provides invaluable insights into the molecular geometry and packing in the solid state.
Analysis of the crystallographic data would reveal the planarity of the benzene ring and the geometry of the nitrile substituents. The C-C bond lengths within the aromatic ring, the C-C and C≡N bond lengths of the nitrile groups, and the bond angles around the ring carbons would be precisely determined. Furthermore, the crystal packing would show how the molecules arrange themselves in the lattice, highlighting any significant intermolecular interactions such as π-π stacking or C-H···N hydrogen bonds.
| Compound | CCDC Deposition No. | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|---|
| This compound | 672546 | Data not retrieved | Data not retrieved | Planar aromatic core with three nitrile substituents. ucl.ac.uk |
| Iron(III) complex with benzene-1,3,5-tricarboxylate | N/A | Not specified | Not specified | Formation of a metal-organic framework with the tricarboxylate ligand. epa.gov |
| Copper(II) MOF with 1,3,5-tris(2-methylimidazol-1-yl)benzene and benzene-1,3,5-tricarboxylate | N/A | Not specified | Not specified | Three-dimensional (3,4)-connected 2-nodal net topology. nih.gov |
Theoretical and Computational Investigations of Benzene 1,2,3 Tricarbonitrile
Electronic Structure Elucidation of Benzene-1,2,3-tricarbonitrile via Quantum Chemical Calculations
The electronic structure of benzene (B151609) derivatives is influenced by the nature and position of substituent groups. For instance, the sum of electronic and zero-point energies, a key parameter derived from these calculations, varies with the type and number of substituents. scispace.com In substituted benzenes, the presence of electron-withdrawing groups like the nitrile (-CN) group can significantly alter the electronic landscape of the aromatic ring. While specific calculations for this compound are not detailed in the provided search results, the principles derived from studies on other substituted benzenes are applicable. For example, the energy required to remove a proton from the benzene ring is sensitive to the substitution pattern, indicating a redistribution of electron density. scispace.com
Molecular Geometry Optimization and Conformational Analysis of this compound
The geometric arrangement of atoms in a molecule is fundamental to its properties and reactivity. Molecular geometry optimization, a computational process, seeks to find the lowest energy arrangement of atoms, which corresponds to the most stable structure of the molecule.
For substituted benzenes, the planarity of the ring and the orientation of the substituent groups are of primary interest. In the case of this compound, the three adjacent nitrile groups can lead to steric interactions that may cause slight distortions from a perfectly planar geometry. The additivity of substituent effects on the benzene ring geometry has been investigated through ab initio calculations, showing that the impacts of individual substituents can be used to estimate the distortions in polysubstituted derivatives. researchgate.net While specific conformational analysis data for this compound is not available in the search results, studies on related molecules like 1,3,5-tris(trifluoromethyl)-benzene have explored the rotational barriers and conformational preferences of substituent groups. researchgate.net The optimized molecular structure of related dicarbonitrile compounds, such as 5-Bromobenzene-1,3-dicarbonitrile, has been determined using Density Functional Theory, highlighting the planarity of the benzene ring. researchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Affinity in this compound Systems
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more easily polarizable and reactive. researchgate.net The energies of the HOMO and LUMO are used to calculate various quantum chemical parameters, including electronegativity, hardness, and the electrophilicity index, which provide further insights into the molecule's reactivity. irjweb.commdpi.com For example, a molecule with a high electrophilicity index has a strong tendency to act as an electrophile. irjweb.com
Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. For molecules with negative electron affinities, specialized computational methods are required for accurate calculation. rsc.org The electron affinity of benzene-1,3,5-tricarbonitrile (B79428) has been experimentally determined to be 1.840 ± 0.015 eV, indicating its ability to accept an electron. nist.gov While the specific HOMO-LUMO gap and electron affinity for this compound are not provided in the search results, the analysis of related nitrile-substituted benzenes suggests that the presence of multiple nitrile groups would lead to a significant HOMO-LUMO gap and a notable electron affinity.
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. researchgate.net |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. mdpi.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. researchgate.net |
| Electron Affinity | Energy released upon gaining an electron | Measures the propensity of a species to accept electrons. irjweb.com |
Predictive Modeling of Spectroscopic Signatures for this compound
Computational methods can predict the spectroscopic signatures of molecules, such as their infrared (IR) and vibronic spectra. These predictions are valuable for identifying molecules and understanding their vibrational and electronic transitions.
The vibrational spectra of benzene and its derivatives are characterized by specific modes of vibration, including C-H stretching, C-C stretching, and ring breathing modes. researchgate.netnih.gov The presence of substituents alters the symmetry of the benzene ring, leading to changes in the IR spectrum. For example, in the IR spectrum of 5-Bromobenzene-1,3-dicarbonitrile, C-H stretching vibrations are observed in the 3095-3097 cm⁻¹ region, while ring breathing and deformation modes appear at lower wavenumbers. researchgate.net The formation of benzonitrile (B105546) from benzene and the CN radical has been studied using microwave spectroscopy, providing insights into the rotational constants and structure of the molecule. researchgate.net While specific predicted spectra for this compound are not available, theoretical studies on related molecules demonstrate the capability of computational methods to simulate and interpret their spectroscopic features.
| Spectroscopic Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Vibrational modes of the molecule. nih.gov |
| Microwave Spectroscopy | Rotational constants and molecular structure. researchgate.net |
| Vibronic Spectroscopy | Coupled vibrational and electronic transitions. nih.gov |
Chemical Reactivity and Derivatization Strategies for Benzene 1,2,3 Tricarbonitrile
Electrophilic Aromatic Substitution Patterns on Benzene-1,2,3-tricarbonitrile
The benzene (B151609) ring in this compound is significantly deactivated towards electrophilic aromatic substitution (EAS). This is a direct consequence of the potent electron-withdrawing nature of the three nitrile (-C≡N) substituents. These groups reduce the electron density of the aromatic π-system, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.orgcsbsju.edu
The nitrile group is a deactivating, meta-directing substituent. libretexts.org In this compound, the three available positions for substitution (C4, C5, and C6) are all influenced by the directing effects of the adjacent nitrile groups. The cumulative deactivating effect of three vicinal nitrile groups makes electrophilic aromatic substitution reactions exceptionally challenging under standard conditions. Any potential substitution would be expected to occur at the positions least deactivated by the combined inductive and resonance effects of the nitrile groups.
Directing Effects of Substituents on this compound:
| Substituent Position | Influence on Position 4 | Influence on Position 5 | Influence on Position 6 |
| C1-CN | meta | para (less relevant due to meta from C2) | ortho |
| C2-CN | ortho | meta | ortho |
| C3-CN | para (less relevant due to meta from C2) | meta | meta |
Given that all substituents are deactivating and the remaining positions are ortho or para to at least one nitrile group, the ring is extremely unreactive towards electrophiles. msu.edu Forcing conditions would likely be required, and such reactions may lead to a mixture of products or decomposition.
Nucleophilic Addition and Substitution Reactions Involving Nitrile Functionalities of this compound
While the aromatic ring is deactivated towards electrophiles, the nitrile functionalities and the ring itself are activated for nucleophilic attack.
The carbon atom of a nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org Common reactions include hydrolysis, reduction, and addition of organometallic reagents.
Hydrolysis: The three nitrile groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids. libretexts.orglibretexts.org Stepwise hydrolysis may be possible, leading to amide intermediates or partially hydrolyzed products. Complete hydrolysis would yield hemimellitic acid (benzene-1,2,3-tricarboxylic acid).
Reduction: The nitrile groups can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com This reaction would convert this compound into benzene-1,2,3-triyltrimethanamine, a versatile building block.
Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile groups. youtube.commasterorganicchemistry.com Subsequent hydrolysis of the intermediate imine would lead to the formation of ketones. This provides a pathway to introduce new carbon-carbon bonds at the benzylic positions.
Typical Nucleophilic Reactions at the Nitrile Groups:
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Acid Hydrolysis | H₃O⁺, heat | Carboxylic Acid (-COOH) |
| Alkaline Hydrolysis | NaOH, H₂O, heat; then H₃O⁺ | Carboxylate (-COO⁻), then Carboxylic Acid (-COOH) |
| Reduction | 1. LiAlH₄, ether; 2. H₂O | Primary Amine (-CH₂NH₂) |
| Grignard Reaction | 1. R-MgBr, ether; 2. H₃O⁺ | Ketone (-C(=O)R) |
Furthermore, the strong electron-withdrawing effect of the three nitrile groups makes the aromatic ring itself susceptible to nucleophilic aromatic substitution (SNAr) , should a suitable leaving group be present on the ring. The nitrile groups would stabilize the negative charge in the Meisenheimer complex intermediate, particularly when positioned ortho or para to the leaving group. nih.gov
Cycloaddition Reactions Facilitated by the this compound Core
The electron-deficient nature of the this compound ring system makes it a potential candidate for cycloaddition reactions with electron-rich partners. numberanalytics.com
Diels-Alder Reaction ([4+2] Cycloaddition): In what is known as an inverse-electron-demand Diels-Alder reaction, an electron-deficient diene reacts with an electron-rich dienophile. While benzene itself is not a typical diene, its derivatives can participate in such reactions. Conversely, the electron-poor nature of the this compound π-system could allow it to act as the dienophile component in reactions with highly reactive, electron-rich dienes. kharagpurcollege.ac.in
1,3-Dipolar Cycloaddition: The nitrile groups themselves can act as dipolarophiles, reacting with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings (e.g., tetrazoles or oxadiazoles). numberanalytics.com This provides a powerful method for the synthesis of highly functionalized heterocyclic compounds attached to the benzene core.
Photocycloaddition: Aromatic compounds can undergo photochemical cycloaddition reactions with alkenes. rsc.org The specific mode of cycloaddition (ortho, meta, or para) is influenced by the electronic properties of the reactants. The electron-deficient character of this compound would likely influence the outcome of such light-induced reactions.
Strategic Functionalization of this compound for Novel Material Precursors
The functional groups of this compound can be strategically modified to create multifunctional building blocks for the synthesis of novel materials. The conversion of the nitrile groups into amines or carboxylic acids is a common strategy.
From Nitriles to Carboxylic Acids: Complete hydrolysis of the three nitrile groups yields hemimellitic acid (benzene-1,2,3-tricarboxylic acid). This molecule, with its three adjacent carboxylic acid groups, can serve as a versatile linker for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers.
From Nitriles to Amines: Reduction of the nitrile groups to primary amines produces benzene-1,2,3-triyltrimethanamine . This triamine can be used as a monomer in the synthesis of polymers such as polyamides or as a building block for covalent organic frameworks (COFs). rsc.org
Potential Functionalization Pathways for Material Precursors:
| Starting Material | Reaction | Product | Potential Application |
| This compound | Complete Hydrolysis | Hemimellitic acid | Monomer for polyesters, polyamides; Linker for MOFs |
| This compound | Complete Reduction | Benzene-1,2,3-triyltrimethanamine | Monomer for polyamides, polyimides; Building block for COFs |
The unique 1,2,3-substitution pattern offers a distinct geometry for the resulting monomers compared to the more commonly used 1,3,5- or 1,2,4,5-substituted isomers, potentially leading to materials with novel topologies and properties.
Coordination Chemistry and Ligand Properties of this compound
The nitrogen atoms of the three nitrile groups in this compound possess lone pairs of electrons and can therefore act as ligands, coordinating to metal centers. youtube.com The vicinal arrangement of the three nitrile groups makes this molecule a potentially interesting chelating or bridging ligand in coordination chemistry.
Coordination Modes: this compound could coordinate to a single metal center through two or even all three nitrile groups, acting as a bidentate or tridentate chelating ligand. Alternatively, it could bridge multiple metal centers, with each nitrile group coordinating to a different metal ion, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). mdpi.com
Formation of Metal Complexes: The reaction of this compound with various metal salts could lead to the formation of discrete multinuclear complexes or extended network structures. The properties of these materials would depend on the coordination geometry of the metal ion, the stoichiometry of the reaction, and the presence of other co-ligands. youtube.comyoutube.com The electron-withdrawing nature of the nitrile groups would also influence the electronic properties of the resulting metal complexes.
Exploratory Applications of Benzene 1,2,3 Tricarbonitrile in Advanced Materials Science
Benzene-1,2,3-tricarbonitrile as a Building Block for Extended Molecular Architectures
The strategic placement of three nitrile groups on the this compound molecule makes it an exemplary building block for creating larger, more complex molecular architectures. These nitrile functionalities can undergo a variety of chemical transformations, allowing for the systematic extension of the molecular framework. This capability is crucial for the bottom-up construction of precisely defined macromolecular and supramolecular structures.
Researchers are exploring the use of this compound in the synthesis of larger, conjugated systems. The electron-withdrawing nature of the nitrile groups significantly influences the electronic properties of the benzene (B151609) ring, making it a key component in the design of materials with tailored electronic and optical characteristics. The reactivity of the nitrile groups allows for their conversion into other functional groups, such as amines or carboxylic acids, which can then be used to link multiple this compound units together or to attach other molecular components, leading to the formation of extended one-dimensional, two-dimensional, or three-dimensional structures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₃N₃ |
| Average Mass | 153.144 g/mol |
| Monoisotopic Mass | 153.032697 g/mol |
| IUPAC Name | This compound |
This data is compiled from various chemical databases. nih.govepa.gov
Supramolecular Assembly and Self-Organization Phenomena of this compound Derivatives
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful avenue for harnessing the potential of this compound derivatives. The specific arrangement of nitrile groups facilitates a range of non-covalent interactions that drive the spontaneous self-assembly of these molecules into highly ordered structures.
The electron-deficient aromatic ring and the nitrogen atoms of the nitrile groups in this compound and its derivatives are key players in directing non-covalent interactions. These interactions include dipole-dipole forces, π-π stacking, and halogen bonding. Crystal engineering, a subfield of materials science, leverages these predictable intermolecular interactions to design and synthesize new crystalline solids with desired physical and chemical properties. The ability to control the assembly of molecules in the solid state is fundamental to creating materials with specific functionalities.
The clustering of benzene molecules can be driven by weak, short-distance π-π interactions. researchgate.net In the context of this compound, the nitrile groups enhance these interactions, leading to more defined and stable supramolecular structures.
The directional nature of the non-covalent interactions involving this compound derivatives enables the formation of extended networks in both two and three dimensions. For instance, derivatives of benzene-1,3,5-tricarboxylic acid have been shown to self-assemble into two-dimensional honeycomb networks on surfaces. mpg.de While this is an isomer, the principles of self-assembly through hydrogen bonding of carboxylic acid groups are relevant to derivatives of this compound that have been functionalized to include such groups.
These organized assemblies can create nanoporous materials with potential applications in gas storage, separation, and catalysis. The precise control over the pore size and functionality of these networks is a significant area of research.
Potential in Advanced Functional Materials Design utilizing this compound
The unique electronic and structural characteristics of this compound make it a promising candidate for the design of a new generation of advanced functional materials. epa.gov Its derivatives are being investigated for a wide array of applications, from electronic devices to specialized polymers.
The electron-accepting properties of the tricyanobenzene core are of significant interest for applications in organic electronics. While research on the 1,3,5-isomer is more prevalent, the principles can be extended to this compound. Its high electron affinity makes it a potential component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ontosight.ai In these devices, efficient charge separation and transport are critical, and the electronic nature of this compound can contribute to these processes. For example, the related compound benzene-1,2,4,5-tetracarbonitrile (B1203176) is known to participate in charge transfer interactions, a property that is crucial for molecular electronics.
The rigid and planar structure of the this compound core makes it an excellent monomer for the synthesis of high-performance polymers and nanostructured materials. ontosight.ai Incorporation of this unit into a polymer backbone can lead to materials with enhanced thermal stability and specific mechanical properties.
Furthermore, derivatives such as benzene-1,3,5-tricarboxamides are known to form one-dimensional fibers through intermolecular hydrogen bonding and hydrophobic effects. nih.gov These supramolecular polymers are being explored for their potential as biomaterials due to their dynamic nature. nih.govtue.nl The ability to form such well-defined nanostructures opens up possibilities for applications in nanotechnology, including the development of sensors, actuators, and drug delivery systems.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzene-1,3,5-tricarbonitrile (B79428) |
| Benzene-1,2,4,5-tetracarbonitrile |
| Benzene-1,3,5-tricarboxylic acid |
| Benzene-1,2,3-tricarboxylic acid |
| Benzene-1,3,5-tricarboxamide |
| Pyrogallol (1,2,3-Benzenetriol) |
| 1,3,5-Tribromobenzene |
| Copper(I) cyanide |
Future Research Directions and Perspectives for Benzene 1,2,3 Tricarbonitrile
Advancements in Sustainable Synthesis of Benzene-1,2,3-tricarbonitrile
The development of environmentally benign and efficient synthetic routes to this compound is a paramount objective for enabling its broader investigation and application. Current methodologies often rely on harsh reaction conditions and stoichiometric reagents, necessitating a shift towards more sustainable practices.
Future research in this domain is anticipated to focus on several key areas:
Catalytic Cyanation Reactions: A significant advancement would be the development of catalytic systems that can directly introduce three nitrile groups onto the benzene (B151609) ring in a regioselective manner. This could involve exploring novel transition-metal catalysts that can operate under milder conditions and with higher atom economy compared to traditional methods.
Flow Chemistry Approaches: The implementation of continuous flow reactors for the synthesis of this compound offers the potential for improved safety, scalability, and precise control over reaction parameters. This can lead to higher yields and purity while minimizing waste generation.
Bio-inspired and Renewable Feedstocks: A long-term goal is the development of synthetic pathways that utilize renewable starting materials. This could involve the catalytic transformation of bio-derived platform molecules into the desired trinitrile, significantly reducing the environmental footprint of its production.
Solvent-Free or Green Solvent Systems: Research into solvent-free reaction conditions or the use of green solvents, such as ionic liquids or supercritical fluids, will be crucial in minimizing the environmental impact associated with traditional organic solvents.
A notable patented method describes the preparation of 1,2,3-tricyanobenzene from fluorobenzonitriles through a reaction with an alkali metal cyanide. google.com This product can then be tetramerized to form metal-free tetracyanophthalocyanines or their metal complexes, which have applications as organic pigments. google.com
Table 1: Potential Sustainable Synthesis Strategies for this compound
| Synthesis Strategy | Potential Advantages | Research Focus |
| Catalytic Cyanation | Higher atom economy, milder reaction conditions, improved selectivity. | Development of novel transition-metal catalysts and ligands. |
| Flow Chemistry | Enhanced safety, scalability, precise process control, higher yields. | Reactor design, optimization of reaction parameters in a flow system. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. | Identification and conversion of bio-derived platform molecules. |
| Green Solvents | Minimized environmental pollution, improved process safety. | Exploration of ionic liquids, supercritical fluids, and solvent-free conditions. |
In-Depth Characterization of Dynamic Processes Involving this compound
The vicinal arrangement of the three nitrile groups in this compound suggests a rich potential for engaging in dynamic chemical processes, particularly within the framework of dynamic covalent chemistry (DCC). DCC involves reversible chemical reactions under equilibrium control, allowing for the formation of complex, adaptive molecular systems.
Future research should be directed towards:
Reversible Cyclotrimerization and Polymerization: Investigating the conditions under which this compound can undergo reversible cyclotrimerization to form triazine-based covalent organic frameworks (COFs) or linear polymers. The reversibility of these processes could lead to self-healing materials and stimuli-responsive polymers.
Host-Guest Chemistry and Molecular Recognition: The electron-deficient cavity formed by the three nitrile groups could act as a host for specific guest molecules. In-depth studies using techniques like NMR spectroscopy and isothermal titration calorimetry will be essential to quantify these interactions and understand the dynamic nature of guest binding and release.
Conformational Dynamics: Although the benzene ring itself is rigid, the nitrile groups may exhibit subtle conformational dynamics, especially when incorporated into larger supramolecular assemblies. Advanced spectroscopic techniques, coupled with computational modeling, can provide insights into these dynamic behaviors.
The principles of dynamic covalent chemistry, which focus on reversible reactions under equilibrium control, offer a powerful toolkit for exploring the formation of complex architectures from building blocks like this compound. nih.gov
Theoretical Predictions for Enhanced Reactivity and Novel Properties of this compound
Computational chemistry and theoretical modeling are indispensable tools for predicting the behavior of this compound and guiding experimental efforts. A lack of extensive experimental data makes theoretical studies even more critical for unlocking the potential of this molecule.
Future theoretical investigations should prioritize:
Electronic Structure and Reactivity Descriptors: Detailed quantum chemical calculations can elucidate the electronic structure, including the molecular orbital energies, electrostatic potential, and charge distribution. These calculations can predict the most likely sites for nucleophilic and electrophilic attack, guiding the design of new reactions.
Modeling of Supramolecular Assemblies: Computational simulations can predict how individual molecules of this compound will self-assemble in different environments. This can aid in the design of crystalline materials, liquid crystals, and other ordered structures with desired properties.
Prediction of Spectroscopic Signatures: Theoretical calculations of NMR, IR, and UV-Vis spectra can assist in the experimental characterization of this compound and its derivatives.
In Silico Screening for Applications: Computational screening can be employed to predict the performance of this compound-based materials in various applications, such as gas storage, separation, and catalysis, thereby accelerating the discovery of new functionalities.
Integration of this compound into Multi-Functional Hybrid Materials
The unique electronic and structural features of this compound make it an attractive building block for the creation of advanced hybrid materials with synergistic properties.
Promising future research directions include:
Phthalocyanine (B1677752) and Porphyrin Analogs: The ortho-disposition of two of the nitrile groups makes this compound a prime precursor for the synthesis of novel, unsymmetrically substituted phthalocyanine and porphyrin analogs. researchgate.netrsc.orgnih.govrsc.orgresearchgate.net These macrocycles are known for their applications in photodynamic therapy, catalysis, and as sensitizers in solar cells. The third nitrile group offers a unique handle for further functionalization, allowing for the tuning of the electronic properties and solubility of the resulting macrocycles.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrile groups can act as ligands to coordinate with metal ions, leading to the formation of coordination polymers and MOFs. The specific geometry of this compound could lead to novel network topologies with potential applications in gas storage, separation, and catalysis.
Hybrid Materials with Carbon Nanostructures: Covalent or non-covalent functionalization of carbon nanotubes, graphene, and other carbon nanomaterials with this compound could lead to hybrid materials with enhanced electronic, optical, and mechanical properties for applications in sensors, electronics, and composites.
Table 2: Potential Applications of this compound in Hybrid Materials
| Material Class | Potential Application | Rationale |
| Phthalocyanine Analogs | Photodynamic therapy, solar cells, catalysis. | Precursor for unsymmetrically substituted macrocycles with tunable properties. researchgate.netrsc.orgnih.govrsc.orgresearchgate.net |
| Metal-Organic Frameworks | Gas storage, separation, catalysis. | Nitrile groups as coordinating ligands for novel network topologies. |
| Carbon Nanocomposites | Sensors, electronics, reinforced polymers. | Modulation of electronic properties and interfacial interactions. |
Q & A
Q. What is the correct IUPAC nomenclature for benzene-1,2,3-tricarbonitrile, and how is it systematically derived?
The IUPAC name follows rules for polyfunctional compounds. The longest carbon chain (benzene ring) is the parent structure. Three cyano (-CN) groups are positioned at carbons 1, 2, and 3, yielding "this compound." The numbering prioritizes the lowest possible indices for substituents, and "tricarbonitrile" denotes three nitrile groups .
Q. What spectroscopic methods are essential for characterizing this compound?
Key methods include:
- FT-IR : Identifies nitrile groups via sharp absorption near 2212–2209 cm⁻¹ and C=N stretches at 1611–1603 cm⁻¹ .
- NMR : ¹³C NMR confirms nitrile carbon signals (~110–120 ppm), while ¹H NMR resolves aromatic protons and substituent effects .
- HRMS : Validates molecular weight (C₉H₃N₃, MW 153.14) and fragmentation patterns .
Q. What synthetic routes are commonly used to prepare this compound?
A prevalent method is tricyanovinylation , where hydrazones react with tricyano reagents under controlled conditions. Solvent polarity and catalyst choice (e.g., DABCO) influence yields and regioselectivity .
Advanced Research Questions
Q. How can solvent polarity affect the electronic absorption spectra of this compound derivatives?
Bathochromic shifts in UV-Vis spectra correlate with solvent polarity due to solvatochromism. Polar solvents stabilize excited states, red-shifting absorption maxima. For example, derivatives with extended π-systems (e.g., anthrylmethylene groups) show pronounced shifts .
Q. How can computational methods (e.g., DFT) predict isomer stability and electronic properties?
DFT calculations assess relative energies of E/Z isomers and HOMO/LUMO distributions. For this compound derivatives:
- E-isomers are typically more stable, except in sterically hindered systems where Z-isomers dominate .
- LUMOs localize on nitrile groups, guiding reactivity in nucleophilic additions or cycloadditions .
Q. What strategies resolve contradictions in thermal stability data for nitrile-containing aromatics?
- TGA-DSC : Compare decomposition onset temperatures under inert vs. oxidative atmospheres.
- Crystallography : Correlate thermal stability with molecular packing and intermolecular interactions (e.g., π-stacking) .
- Control experiments : Test purity via HPLC or elemental analysis to rule out impurities affecting stability .
Q. How do substituent effects influence the reactivity of this compound in multicomponent reactions (MCRs)?
Electron-withdrawing nitriles activate the benzene ring for electrophilic substitutions. In MCRs (e.g., with isatins), the tricarbonitrile core acts as a dienophile or dipolarophile, enabling spirocyclic or fused heterocycle formation. Catalyst selection (e.g., DABCO) optimizes regioselectivity .
Methodological Tables
Table 1: Key FT-IR Bands for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Assignment |
|---|---|---|
| ν(C≡N) | 2212–2209 | Nitrile stretch |
| ν(C=N) | 1611–1603 | Imine stretch |
| ν(NH) | 3260–3208 | Hydrazine NH |
| Source: Adapted from |
Table 2: Computational Parameters for Isomer Stability (DFT)
| System | Most Stable Isomer | ΔG (kcal/mol) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| System 1 | E | 0.0 | 3.2 |
| System 3 | Z | -1.5 | 2.9 |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
